4-Acetylbenzenesulfonyl chloride

Description

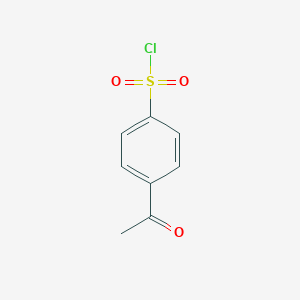

Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDNCRTKXMSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295685 | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-10-9 | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1788-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of a Versatile Reagent: A Technical Guide to the Synthesis of 4-Acetylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzenesulfonyl chloride (ASC), a seemingly unassuming crystalline solid with the chemical formula C8H7ClO3S, holds a significant position in the landscape of modern organic chemistry and pharmaceutical development.[1][2] Its unique bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable acetyl group, has rendered it an invaluable building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive historical overview of the synthesis of this compound, from early investigations fraught with unexpected side reactions to the establishment of reliable synthetic protocols. We will delve into the mechanistic intricacies of its formation, provide detailed experimental procedures, explore alternative synthetic strategies, and highlight its critical role as a key intermediate in the synthesis of prominent pharmaceutical agents.

A Challenging Beginning: The Historical Context of this compound Synthesis

The journey to tame the synthesis of this compound was not a straightforward path. Early investigations into the direct chlorosulfonation of acetophenone, the most logical precursor, were met with unexpected and complex results. A seminal 1938 paper by Weston and Suter reported that the reaction of acetophenone with chlorosulfonic acid did not yield the expected monosulfonyl chloride. Instead, they isolated a disulfonyl chloride and a cyclic ketosulfone, indicating a more complex reaction pathway than a simple electrophilic aromatic substitution.

It was not until 1984 that a follow-up investigation by Chapman shed more light on this reaction, confirming that the major isolable product was, in fact, 3-chloro-2-chlorosulfonylbenzo[b]thiophene-1,1-dioxide.[3] This work underscored the inherent reactivity of the acetyl group's α-protons under the harsh conditions of chlorosulfonation, leading to cyclization and other side reactions. These early findings were pivotal in shaping the understanding that a direct, high-yielding synthesis of this compound from acetophenone required careful control of reaction conditions to favor the desired electrophilic aromatic substitution over competing pathways.

While a definitive first claim to the successful and intentional synthesis of this compound is difficult to pinpoint from early literature, its emergence as a commercially available and widely used reagent points to the eventual development of reliable synthetic methods, likely involving either carefully controlled direct chlorosulfonation or a two-step process via the corresponding sulfonic acid.

The Cornerstone of Synthesis: Chlorosulfonation of Acetophenone

The direct chlorosulfonation of acetophenone remains a primary, albeit mechanistically nuanced, route to this compound. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the reactant and the solvent.

Mechanistic Insights: A Tale of Directing Groups and Competing Pathways

The acetyl group of acetophenone is a deactivating, meta-directing group in electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which destabilizes the arenium ion intermediate at the ortho and para positions. However, the formation of the para-substituted product, this compound, is often observed. This apparent contradiction can be explained by the reaction conditions. In the presence of a large excess of chlorosulfonic acid, the acetyl group's carbonyl oxygen can be protonated or complexed with the strong acid. This complexation significantly increases the steric bulk at the ortho positions, thereby favoring substitution at the less hindered para position.

The key to a successful synthesis lies in managing the delicate balance between the desired aromatic substitution and the undesired side reactions involving the enolizable α-protons of the acetyl group. Low temperatures are crucial to disfavor the kinetic pathways leading to the formation of the benzo[b]thiophene dioxide derivative.

Diagram: Proposed Mechanism of Chlorosulfonation of Acetophenone

Caption: Proposed mechanism for the chlorosulfonation of acetophenone.

A Validated Experimental Protocol (Adapted from a Related Synthesis)

Table 1: Experimental Protocol for the Synthesis of this compound

| Step | Procedure | Observations |

| 1. | In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a gas trap, place 290 g (165 mL, 2.49 mol) of chlorosulfonic acid. | Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. Handle with extreme care in a well-ventilated fume hood. |

| 2. | Cool the flask in an ice-water bath to 10-15 °C. | Maintaining a low temperature is critical to minimize side reactions. |

| 3. | Slowly add 60.1 g (0.5 mol) of acetophenone to the stirred chlorosulfonic acid over a period of approximately 30 minutes, ensuring the temperature does not exceed 20 °C. | Vigorous evolution of hydrogen chloride gas will occur. The gas trap should contain an aqueous sodium hydroxide solution to neutralize the HCl. |

| 4. | After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for one hour. | The completion of the reaction can be monitored by the cessation of HCl evolution. |

| 5. | Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring in a large beaker. | This step quenches the excess chlorosulfonic acid and precipitates the product. This should be performed in a fume hood due to the evolution of acidic fumes. |

| 6. | Collect the precipitated solid by suction filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. | The crude product will be a white to off-white solid. |

| 7. | Dry the crude this compound in a vacuum desiccator over phosphorus pentoxide. | The product is sensitive to moisture and should be stored in a dry environment. The typical yield of the crude product is in the range of 75-85%. Further purification can be achieved by recrystallization from a suitable solvent such as chloroform or carbon tetrachloride. |

Alternative Synthetic Routes: Bypassing the Challenges of Direct Chlorosulfonation

Given the potential for side reactions in the direct chlorosulfonation of acetophenone, alternative synthetic strategies have been developed to access this compound with higher purity and yield.

The Sulfonic Acid Pathway: A Two-Step Approach

A common and reliable alternative involves a two-step process:

-

Sulfonation of Acetophenone: Acetophenone can be sulfonated using fuming sulfuric acid (oleum) to produce 4-acetylbenzenesulfonic acid. This reaction is a standard electrophilic aromatic substitution and is generally high-yielding.

-

Conversion to the Sulfonyl Chloride: The resulting 4-acetylbenzenesulfonic acid can then be converted to this compound using a variety of chlorinating agents, such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3). This method avoids the harsh conditions of direct chlorosulfonation and the associated side reactions.

Diagram: Alternative Synthetic Workflow

Caption: A two-step alternative synthesis of this compound.

A Cornerstone in Drug Discovery: The Role of this compound

The significance of this compound extends far beyond its synthetic history. It is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

In the synthesis of celecoxib, this compound is typically converted to 4-hydrazinobenzenesulfonamide, which then undergoes a condensation reaction with a trifluoromethyl-β-diketone to form the pyrazole core of the celecoxib molecule. The acetyl group in this compound is a precursor to the sulfonamide group found in the final drug molecule.

The versatility of this compound also allows for its use in the synthesis of a wide range of other sulfonamide-containing compounds, which are a prominent class of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.[5] The ability to introduce the sulfonyl chloride group onto the acetophenone scaffold provides a valuable handle for further chemical modifications, making it a key building block in the design and synthesis of novel drug candidates.

Conclusion

The history of this compound synthesis is a compelling narrative of overcoming chemical challenges. From the initial unexpected discoveries of complex side reactions to the development of controlled and reliable synthetic methods, the journey to this versatile reagent highlights the intricacies of organic chemistry. Today, this compound stands as a testament to the perseverance of chemists and serves as a critical tool for researchers and professionals in drug development, enabling the creation of life-changing medicines. Its enduring legacy is etched in the molecules it helps to build, solidifying its place as a cornerstone of modern synthetic and medicinal chemistry.

References

- Chapman, D. D.

- Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.3 (1925).

- Weston, A. W.; Suter, C. M. The Reaction of Chlorosulfonic Acid with Acetophenone. A New Synthesis of a Cyclic Ketosulfone. J. Am. Chem. Soc.1939, 61 (10), 2556–2559.

-

Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.3 (1925). Available at: [Link]

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. J. Chil. Chem. Soc.2017, 62 (4), 3695-3699.

- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.

-

This compound. PubChem. [Link]

-

4-Acetyl-benzenesulfonyl chloride. R&D Chemicals. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound =95.0 AT 1788-10-9 [sigmaaldrich.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Acetylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Acetylbenzenesulfonyl Chloride in Modern Chemistry

This compound, a bifunctional aromatic compound, stands as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive sulfonyl chloride and a ketone functional group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and analysis, and insights into its applications, particularly in the realm of drug discovery and development.[1] The strategic placement of the acetyl group at the para position influences the reactivity of the sulfonyl chloride, making it a valuable reagent for creating targeted molecules with specific functionalities.[1] Understanding the nuances of this compound is paramount for chemists aiming to leverage its capabilities in the synthesis of novel therapeutic agents and advanced materials.[1]

Physicochemical Properties: A Foundation for Application

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. A thorough understanding of these properties is essential for its effective and safe utilization in a laboratory setting.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1788-10-9 | [2][3][4] |

| Molecular Formula | C₈H₇ClO₃S | [2][3][4] |

| Molecular Weight | 218.66 g/mol | [2][3][4] |

| Appearance | White to orange to brown crystalline powder | [1] |

| Melting Point | 83-87 °C | [5] |

| Boiling Point | 338.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in water (201.8 mg/L at 25°C). Slightly soluble in chloroform and methanol, and sparingly soluble in DMSO. | [1] |

| Density | 1.387 g/cm³ | [5] |

| InChI Key | FXVDNCRTKXMSEZ-UHFFFAOYSA-N | [2][3][4] |

Note: The appearance of the compound can vary depending on its purity.

The reactivity of this compound is primarily centered around the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and water.[5] This reactivity is the cornerstone of its utility in synthesizing sulfonamides, sulfonate esters, and sulfonic acids. The presence of the acetyl group, an electron-withdrawing moiety, can modulate the reactivity of the sulfonyl chloride group.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the chlorosulfonation of acetophenone. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

Diagram 1: Synthesis Workflow

Sources

4-Acetylbenzenesulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 4-Acetylbenzenesulfonyl Chloride with Nucleophiles

Abstract

This compound is a key bifunctional reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive sulfonyl chloride moiety and a modifiable ketone group, allows for its incorporation into a diverse range of molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound with common nucleophiles. We will dissect the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Molecular Profile of this compound

This compound (C₈H₇ClO₃S) is a crystalline solid at room temperature.[2] The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[3][4]

Furthermore, the acetyl group (-COCH₃) in the para position exerts a significant electronic influence. As a moderate electron-withdrawing group, it enhances the electrophilicity of the sulfonyl sulfur, making this compound more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride.[5] This heightened reactivity is a key feature leveraged in synthetic design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1788-10-9 | [2][6] |

| Molecular Formula | C₈H₇ClO₃S | [6] |

| Molecular Weight | 218.66 g/mol | [2][6] |

| Melting Point | 83 - 87 °C | [2][7] |

| Appearance | White to light yellow powder/crystalline solid | [2] |

| Solubility | Reacts with water; Soluble in various organic solvents. | [8][9] |

Core Reactivity and Mechanistic Considerations

The archetypal reaction of this compound is nucleophilic substitution at the sulfur atom, where a nucleophile (Nu:) displaces the chloride ion. The chloride ion is an excellent leaving group, which facilitates this transformation.[3]

The precise mechanism of this substitution is a subject of detailed study and can be influenced by the nucleophile, solvent, and reaction conditions. Two primary pathways are generally considered:

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single trigonal bipyramidal transition state.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, pentacoordinate sulfur intermediate (a sulfurane), which then eliminates the chloride ion to give the final product.[4][10]

For most common nucleophiles, the reaction kinetics and stereochemical outcomes suggest a process that is mechanistically similar to an Sₙ2 reaction.[11]

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Reactivity with Specific Nucleophiles

Amines: The Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is typically rapid and high-yielding, producing N-substituted 4-acetylbenzenesulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[3][12]

Causality Behind Experimental Choices:

-

Stoichiometry: At least two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine or pyridine.[13]

-

Base Selection: An external base (e.g., pyridine, Na₂CO₃) is used to scavenge the generated HCl.[14] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the competing hydrolysis of the sulfonyl chloride.[14][15]

The reaction with amines is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[8]

Alcohols: The Formation of Sulfonate Esters

Alcohols react with this compound in the presence of a base to form sulfonate esters. This reaction is generally slower than the corresponding reaction with amines.[3]

Causality Behind Experimental Choices:

-

Catalytic Base: Pyridine is the most common base for this transformation. It serves not only to neutralize the HCl byproduct but also to activate the sulfonyl chloride by forming a reactive intermediate.[16]

-

Reaction Conditions: The reaction is often performed at 0 °C to room temperature to control the exothermicity and minimize side reactions.

-

Significance: The resulting 4-acetylbenzenesulfonate esters are valuable synthetic intermediates. The sulfonate group is an excellent leaving group, often compared to halides, and can be readily displaced by other nucleophiles in Sₙ2 reactions.

Thiols: The Formation of Thiosulfonates

Thiols are highly potent nucleophiles due to the high polarizability of sulfur and react readily with this compound.[17] The product of this reaction is a thiosulfonate ester.

Causality Behind Experimental Choices:

-

Reaction Conditions: Similar to amines and alcohols, a base is required to neutralize the HCl produced. The reaction is typically fast and can be carried out under mild conditions.

-

Side Reactions: The primary competing reaction is the oxidation of the thiol to a disulfide, which can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).[18]

Water: The Competing Hydrolysis Reaction

A critical consideration when working with this compound is its reactivity with water. It undergoes hydrolysis to form the corresponding 4-acetylbenzenesulfonic acid and HCl.[19]

Trustworthiness Through Protocol Design: To ensure the trustworthiness and reproducibility of any synthesis using this compound, preventing hydrolysis is paramount. This is achieved by:

-

Using Anhydrous Solvents: Solvents should be rigorously dried before use.

-

Inert Atmosphere: Running reactions under a dry, inert atmosphere (N₂ or Ar) prevents atmospheric moisture from entering the reaction vessel.

-

Careful Handling: The reagent should be handled quickly, and containers must be sealed tightly to prevent moisture ingress during storage.[20]

The rate of hydrolysis is pH-dependent but is significant even at neutral pH. For a related compound, 4-methylbenzenesulfonyl chloride, the half-life in water at 25 °C is just over 2 minutes.[19]

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems. Successful execution, monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by characterization of the purified product, validates the procedure.

General Workflow for Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. This compound | 1788-10-9 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. Chemical Reactivity [www2.chemistry.msu.edu]

- 18. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 20. fishersci.ca [fishersci.ca]

The Custodian of Reactivity: A Technical Guide to the Stability and Storage of 4-Acetylbenzenesulfonyl Chloride

For the Researcher, Scientist, and Drug Development Professional

In the landscape of modern drug discovery and development, the integrity of starting materials and intermediates is paramount. Among these, reactive sulfonyl chlorides, such as 4-acetylbenzenesulfonyl chloride, are workhorses in the synthesis of a multitude of pharmacologically active compounds. However, their inherent reactivity, the very quality that makes them invaluable, also renders them susceptible to degradation, posing a significant challenge to their long-term stability and reliable use. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, moves beyond mere procedural instructions to provide a foundational understanding of the principles governing the stability of this compound, empowering researchers to make informed decisions in their daily laboratory practices.

The Chemical Persona of this compound: A Duality of Reactivity and Utility

This compound (C₈H₇ClO₃S) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone moiety on an aromatic ring.[1][2][3] This unique structure underpins its utility as a key building block in organic synthesis, particularly in the formation of sulfonamides, a common functional group in many therapeutic agents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [2] |

| Appearance | White to off-white or brown crystalline powder | |

| Melting Point | 83-87 °C | [2] |

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, a characteristic that is central to both its synthetic utility and its instability.

The Nemesis of Stability: Understanding the Decomposition Pathways

The primary antagonist to the stability of this compound is hydrolysis . The sulfonyl chloride functional group reacts readily with water, and even atmospheric moisture, to yield the corresponding 4-acetylbenzenesulfonic acid and hydrochloric acid.[4]

Caption: Recommended workflow for the handling and storage of this compound.

Verifying Integrity: A Framework for Stability Assessment

Regularly assessing the purity of this compound, especially for lots that have been stored for an extended period, is a critical component of quality control in research and development. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products.

Analytical Techniques for Purity Assessment

| Technique | Application | Key Considerations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. The presence of 4-acetylbenzenesulfonic acid can be detected by the appearance of a broad acidic proton and shifts in the aromatic protons. | Use of a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) is crucial to prevent in-situ hydrolysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment for volatile and thermally stable sulfonyl chlorides. | Potential for on-column degradation at high temperatures. Method development should ensure thermal stability. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and degradation products. A stability-indicating method can separate this compound from 4-acetylbenzenesulfonic acid. | A reverse-phase C18 column is typically suitable. The mobile phase should be buffered to ensure consistent ionization and retention. |

Expert Commentary: While LC-MS can be a powerful tool, the potential for in-source degradation of the highly reactive sulfonyl chloride can lead to misleading results, showing a higher-than-actual level of the sulfonic acid degradant. Therefore, HPLC with UV detection is often the more robust method for routine purity checks.

Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.

Objective: To quantify the purity of this compound and detect the presence of its primary degradant, 4-acetylbenzenesulfonic acid.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

This compound reference standard

-

4-Acetylbenzenesulfonic acid reference standard (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is often necessary to achieve good separation.

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a dry, aprotic solvent (e.g., acetonitrile) to a known concentration.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.

-

Forced Degradation (for method development and validation): To demonstrate the stability-indicating nature of the method, a sample of this compound can be intentionally degraded.

-

Hydrolytic Degradation: Dissolve a small amount of the compound in a mixture of water and acetonitrile and allow it to stand at room temperature.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: ~254 nm (or as determined by UV scan)

-

-

Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: The method is considered stability-indicating if the peak for this compound is well-resolved from the peak of 4-acetylbenzenesulfonic acid and any other degradation products. The purity of the sample can be calculated by comparing the peak area of the analyte to that of the standard.

Conclusion: Proactive Stewardship for Reliable Science

The stability of this compound is not a matter of chance, but a consequence of deliberate and informed handling and storage practices. By understanding its inherent reactivity and the primary degradation pathways, researchers can implement robust protocols to preserve its integrity. The principles outlined in this guide—rigorous exclusion of moisture, storage at low temperatures under an inert atmosphere, and regular purity assessment using appropriate analytical methods—form the pillars of proactive stewardship of this valuable synthetic reagent. Adherence to these principles will not only ensure the reliability and reproducibility of experimental results but also contribute to the overall safety and efficiency of the drug discovery and development process.

References

-

PubChem. This compound. [Link]

-

Alfa Aesar. This compound Safety Data Sheet. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- King, J. F., & Lam, J. Y. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743-1749.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

- Waterman, K. C. (2014). Predictive stability testing utilizing accelerated stability assessment program (ASAP) studies. In Pharmaceutical Stability Testing to Support Global Markets (pp. 135-152). Springer, New York, NY.

Sources

4-Acetylbenzenesulfonyl chloride CAS number 1788-10-9

An In-Depth Technical Guide to 4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9)

Abstract

This compound (ABSC), registered under CAS Number 1788-10-9, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors.[1] Possessing both a highly reactive sulfonyl chloride moiety and a modifiable ketone group, it serves as a versatile intermediate for complex organic synthesis.[1][2] This guide provides a comprehensive technical overview of ABSC, detailing its physicochemical properties, logical synthesis pathways, core reactivity, and critical applications, with a particular focus on its role in drug discovery and development. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights into its practical application and handling.

Core Chemical and Physical Properties

This compound is typically a brown, off-white, or orange crystalline powder at room temperature.[3][4] Its bifunctional nature, containing both an electrophilic sulfonyl chloride and a ketone, dictates its chemical behavior and utility as a building block.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1788-10-9 | [5][6] |

| Molecular Formula | C₈H₇ClO₃S | [5][7] |

| Molecular Weight | 218.66 g/mol | [5][6][8] |

| Appearance | Brown crystalline powder | [3][4] |

| Melting Point | 83-87 °C | [3][5][6] |

| Boiling Point | 338.6 °C at 760 mmHg (Predicted) | [3][4] |

| Density | ~1.39 g/cm³ (Estimate) | [3][4] |

| Solubility | Soluble in water (reacts), slightly soluble in Chloroform, Methanol; sparingly soluble in DMSO. | [4][7] |

| InChI Key | FXVDNCRTKXMSEZ-UHFFFAOYSA-N | [3][8] |

The molecule's structure is defined by a benzene ring substituted at the 1-position with a sulfonyl chloride group and at the 4-position with an acetyl group (ketone). This arrangement is critical to its function as a versatile synthon.

Synthesis Pathway: Chlorosulfonation of Acetophenone

While numerous suppliers offer this compound[9][10][11], understanding its synthesis is crucial for process development and impurity profiling. The most direct and industrially relevant method is the electrophilic aromatic substitution of acetophenone using chlorosulfonic acid.

The causality of this process is rooted in the powerful electrophilic nature of the sulfur trioxide (SO₃) present in chlorosulfonic acid, which readily attacks the electron-rich aromatic ring of acetophenone. The acetyl group is a deactivating, meta-directing group; however, the reaction conditions can be forced to yield the para-substituted product, which is often separable. The subsequent reaction with the chloride from the chlorosulfonic acid converts the resulting sulfonic acid into the target sulfonyl chloride.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for chlorosulfonation.[12][13]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Initial Charge: Charge the flask with an excess of chlorosulfonic acid (e.g., 3-4 molar equivalents) and cool the vessel to 0-5 °C using an ice bath.

-

Expertise & Experience: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction proceeds to completion. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.

-

-

Substrate Addition: Add acetophenone (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the reaction and precipitates the solid product.

-

Trustworthiness: This is a critical and potentially hazardous step. The addition must be slow to manage the highly exothermic reaction between residual chlorosulfonic acid and water. The precipitation of the organic product from the aqueous acidic mixture is a self-validating sign that the desired, less polar product has formed.

-

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final, high-purity this compound.

Core Reactivity: Sulfonamide Synthesis

The paramount reaction of this compound is its use in the synthesis of sulfonamides. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily attacked by nucleophiles such as primary and secondary amines. This reaction, a cornerstone of medicinal chemistry, forms a stable sulfonamide linkage (-SO₂NHR).[13]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The hydrochloric acid byproduct is typically scavenged by a non-nucleophilic base.

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis

-

Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.

-

Expertise & Experience: The use of a slight excess of the sulfonyl chloride can ensure full consumption of a valuable amine. The base is crucial; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

-

Trustworthiness: This aqueous workup sequence is a self-validating system. Each wash is designed to remove a specific class of impurity, ensuring that the final isolated organic layer is significantly enriched with the desired neutral sulfonamide product.

-

Applications in Drug Development and Material Science

The utility of this compound lies in its bifunctionality, which allows for the creation of diverse and complex molecular architectures.

-

Pharmaceutical Intermediates: It is a key building block for synthesizing libraries of sulfonamide derivatives for drug screening.[1] The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.

-

Dual Functional Handle: The acetyl group serves as a secondary point for chemical modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions. This allows for the development of molecules with multiple points of diversity, a critical strategy in modern medicinal chemistry.

-

Material Science: The compound serves as a precursor for advanced materials and polymers where sulfonyl-based linkages are desired for specific electronic or physical properties.[1][2]

Caption: Utility of ABSC's bifunctional nature in chemical synthesis.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive material that requires careful handling.[14]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [5][6][7] |

| Signal Word | Danger | [5][6][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6][8] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [5][8] |

Handling and Personal Protective Equipment (PPE)

-

Always handle in a well-ventilated chemical fume hood.[14]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles along with a face shield.[5][14]

-

Avoid breathing dust.[14] Do not allow the substance to come into contact with skin or eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][14] Hydrolysis will produce hydrochloric acid and 4-acetylbenzenesulfonic acid.

-

Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its dual reactive sites. The sulfonyl chloride provides a reliable route to the pharmaceutically crucial sulfonamide linkage, while the acetyl group offers a secondary vector for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, enables researchers and drug development professionals to leverage its full potential in creating novel molecules for a wide range of scientific applications.

References

-

PubChem. This compound | C8H7ClO3S | CID 266418. [Link]

-

PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

-

R&D Chemicals. 4-Acetyl-benzenesulfonyl chloride. [Link]

-

Supplemental Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Chemistry. [Link]

-

PubChem. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481. [Link]

-

ResearchGate. (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Chemical Research. [Link]

- Google Patents. CN101613308B - Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride.

-

Al-Farahidi Expert Systems Journal. Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. [Link]

-

DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1788-10-9 | CAS DataBase [m.chemicalbook.com]

- 5. 4-乙酰基苯磺酰氯 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-アセチルベンゼンスルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1788-10-9 [chemicalbook.com]

- 8. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1788-10-9 CAS Manufactory [m.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. rdchemicals.com [rdchemicals.com]

- 12. prepchem.com [prepchem.com]

- 13. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.co.uk [fishersci.co.uk]

A Theoretical Investigation of 4-Acetylbenzenesulfonyl Chloride Reactivity: A Guide for Computational Chemistry in Drug Discovery

Abstract

4-Acetylbenzenesulfonyl chloride is a pivotal building block in medicinal chemistry, valued for its ability to form stable sulfonamide linkages. The reactivity of its sulfonyl chloride moiety is paramount to its synthetic utility, and is profoundly influenced by the electronic properties of the acetyl group. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of this compound's reactivity using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals seeking to predict and rationalize the chemical behavior of this important reagent. This guide details not just the "how" but the "why" of computational protocol design, grounding theoretical predictions in the principles of physical organic chemistry and providing a pathway to validate computational results against experimental data.

Introduction: The "Why" Behind a Computational Approach

In the landscape of drug development, understanding reaction mechanisms and predicting reactivity is not merely an academic exercise; it is a critical component of efficient lead optimization and process development. This compound presents an interesting case study: a bifunctional molecule with a highly electrophilic sulfonyl chloride group and a moderately deactivating, electron-withdrawing acetyl group.[1][2] This substitution pattern enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[2]

While experimental methods provide definitive reactivity data, they can be time-consuming and resource-intensive. Theoretical calculations offer a powerful, complementary approach to:

-

Predict Reaction Sites: Identify the most electrophilic and nucleophilic centers within a molecule.

-

Elucidate Reaction Mechanisms: Distinguish between possible reaction pathways, such as a concerted SN2-like mechanism versus a stepwise addition-elimination pathway.[3]

-

Quantify Reactivity: Calculate activation energy barriers to predict reaction rates and understand the influence of different substituents.

-

Interpret Spectroscopic Data: Correlate calculated properties with experimental observations.

This guide will walk through the process of building a robust computational model to explore the reactivity of this compound, focusing on its reaction with a model nucleophile, aniline.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any theoretical calculation is contingent on the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency. It calculates the electronic energy of a system based on its electron density, rather than a complex wave function.

-

Choosing a Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic reaction mechanisms.[4][5] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing reaction barriers. For enhanced accuracy, especially in systems where dispersion forces are significant, functionals like B3LYP-D3 (which includes Grimme's dispersion correction) are recommended.[6]

-

Choosing a Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.

-

Pople Basis Sets: The 6-31G(d) or 6-31G* basis set is a good starting point for initial geometry optimizations. For more accurate energy calculations, a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or 6-311++G(d,p) , is highly recommended.[1][4] These additional functions are crucial for accurately describing the diffuse electron density of anions and the polarization of bonds in transition states.

-

Solvation Models

Reactions are almost always performed in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. Explicitly modeling solvent molecules is computationally prohibitive. Therefore, implicit solvation models, which treat the solvent as a continuous medium with a defined dielectric constant, are employed. The Polarizable Continuum Model (PCM) is a robust and widely used choice.[7]

Predicting Reactivity: A Multi-faceted Analysis

Before simulating a full reaction, a great deal can be learned from analyzing the electronic structure of the this compound molecule itself.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that reveals the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface.

-

Interpretation: Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack.[6][8]

-

Application to this compound: As shown in the conceptual diagram below, the MEP map would clearly identify the sulfur atom of the sulfonyl chloride group as a highly electron-deficient (blue) region, confirming it as the primary site for nucleophilic attack. The oxygen atoms of both the sulfonyl and acetyl groups would be identified as electron-rich (red) regions.

Caption: Computational workflow for reaction mechanism analysis.

Detailed Protocol: Transition State Calculation

This protocol outlines the key steps for finding the transition state for the reaction between this compound and aniline using the Gaussian software package. A similar workflow can be adapted for other quantum chemistry software.

Step 1: Optimize Reactant and Product Geometries

-

Objective: To find the lowest energy structures for the reactants and products.

-

Procedure:

-

Build the individual structures of this compound, aniline, and the expected N-phenyl-4-acetylbenzenesulfonamide product.

-

Perform a geometry optimization and frequency calculation for each structure.

-

Keywords (Gaussian): #p B3LYP/6-311+G(d,p) opt freq scrf=(pcm,solvent=acetonitrile)

-

-

Validation: A successful optimization will result in a stationary point with zero imaginary frequencies reported in the output file.

Step 2: Generate an Initial Transition State Guess

-

Objective: To create a starting geometry that is close to the actual transition state. This is often the most challenging step.

-

Procedure (Method A - QST2):

-

Create a single input file containing the optimized reactant coordinates and the optimized product coordinates, ensuring atom numbering is consistent between them. * Keywords (Gaussian): #p B3LYP/6-311+G(d,p) opt=(qst2) geom=connectivity freq scrf=(pcm,solvent=acetonitrile)

-

-

Procedure (Method B - Manual Guess):

-

Manually position the aniline nitrogen atom for a backside attack on the sulfur atom of the sulfonyl chloride, with the N-S distance set to an intermediate value (e.g., ~2.2 Å). The S-Cl bond should be slightly elongated.

-

Step 3: Optimize the Transition State

-

Objective: To find the first-order saddle point on the potential energy surface corresponding to the transition state.

-

Procedure:

-

Use the output geometry from the QST2 calculation or the manually built guess as the input structure.

-

Perform a transition state optimization. The calcfc keyword requests calculation of the force constants at the first step, which is essential for the algorithm. noeigentest prevents the job from stopping if the initial structure does not have the correct curvature.

-

Keywords (Gaussian): #p B3LYP/6-311+G(d,p) opt=(ts,calcfc,noeigentest) freq scrf=(pcm,solvent=acetonitrile) [9] Step 4: Verify the Transition State

-

-

Objective: To confirm that the optimized structure is a true transition state and that it connects the desired reactants and products.

-

Procedure:

-

Frequency Analysis: Check the output of the freq calculation from Step 3. A true transition state must have exactly one imaginary frequency. [10]Visualizing this imaginary frequency should show the atoms moving along the reaction coordinate (i.e., the N-S bond forming and the S-Cl bond breaking).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. [11][12] * Keywords (Gaussian): #p B3LYP/6-311+G(d,p) irc=(calcfc,maxpoints=20,stepsize=10) scrf=(pcm,solvent=acetonitrile)

-

-

Validation: The IRC calculation should terminate at the optimized reactant and product complexes, confirming the TS connects the correct minima on the potential energy surface.

Data Presentation and Interpretation

The final step is to extract the energies (including zero-point vibrational energy corrections from the frequency calculations) of the reactants, transition state, and products to construct a reaction coordinate diagram.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | ΔE‡ |

| Products | ΔErxn |

| Table 2: Example structure for presenting calculated reaction energies. |

-

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

-

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (negative ΔErxn) or endothermic (positive ΔErxn).

Conclusion: Bridging Theory and Experiment

This guide has outlined a comprehensive, first-principles approach to investigating the reactivity of this compound. By employing DFT calculations, researchers can gain significant insights into the electronic structure and reaction mechanisms that govern its chemical behavior. The protocols detailed herein, from initial electronic structure analysis with MEP and FMO theory to the rigorous calculation of reaction energy barriers, provide a robust framework for computational studies.

The true power of this approach lies in its synergy with experimental work. Theoretical calculations can explain observed reactivity trends, such as those described by the Hammett equation, and can predict the outcomes of reactions before they are ever run in the lab. [6]For drug development professionals, this predictive capability can accelerate the design of synthetic routes and the optimization of lead compounds, ultimately making the discovery process more efficient and cost-effective.

References

-

Mikołajczyk, M., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(21), 3856. Available from: [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2016). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Molecules, 21(11), 1569. Available from: [Link]

- Onwudiwe, D. C., & Ekennia, A. C. (2018). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Chemical Society of Nigeria, 43(2).

-

Spectroscopy@IKU. (n.d.). Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride. Available from: [Link]

-

Gómez-García, M. A., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry, 102(9), 761-771. Available from: [Link]

-

Harvard University. (n.d.). Chem 106: Computational Handout 2 Transition State for an SN2 Reaction. Available from: [Link]

-

ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap. Available from: [Link]

-

SCM. (n.d.). Intrinsic Reaction Coordinate (IRC). Available from: [Link]

-

YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. Available from: [Link]

-

Wikipedia. (n.d.). Mulliken population analysis. Available from: [Link]

-

Gaussian. (n.d.). Following the intrinsic reaction coordinate. Available from: [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Available from: [Link]

-

Wiley Online Library. (n.d.). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. Available from: [Link]

-

ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Available from: [Link]

- Google Sites. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction.

-

ResearchGate. (n.d.). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. Available from: [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Available from: [Link]

-

ChemRxiv. (2020). Mulliken-Dipole Population Analysis. Available from: [Link]

-

YouTube. (2023). How to do Transition State calculation using Gaussian 09W or 16. Available from: [Link]

-

ResearchGate. (n.d.). DFT calculations a DFT-computed energy profiles for the.... Available from: [Link]

-

University of Regensburg. (n.d.). Mulliken population analysis. Available from: [Link]

-

Gaussian. (2018). IRC. Available from: [Link]

-

National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]

-

Progress in Chemistry. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Available from: [Link]

-

ResearchGate. (n.d.). What is the best method to calculate the HOMO LUMO GAP in solvent condition and with out solvent condition ?. Available from: [Link]

-

YouTube. (2023). IRC Calculation in Gaussian || Gaurav Jhaa. Available from: [Link]

-

Dr. Joaquin Barroso's Blog. (2016). The 'art' of finding Transition States Part 1. Available from: [Link]

-

arXiv. (2025). Efficient Transition State Searches by Freezing String Method with Graph Neural Network Potentials. Available from: [Link]

-

Unacademy. (n.d.). Hinsberg Reagent And Test. Available from: [Link]

-

ACS Publications. (2020). Calculation of Chemical Reaction Barrier Heights by Multiconfiguration Pair-Density Functional Theory with Correlated Participating Orbitals. Available from: [Link]

-

The DFT Course. (n.d.). The art of finding transition structures. Available from: [Link]

-

ResearchGate. (n.d.). I am trying to do a transition state analysis for a SN1 and SN2 reaction using computational chemistry. Some help needed on how i can proceed. Available from: [Link]

-

Q-Chem. (n.d.). 11.2.1 Population Analysis. Available from: [Link]

-

SciSpace. (n.d.). Mulliken population analysis. Available from: [Link]

-

National Institutes of Health. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]

-

ACS Publications. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Available from: [Link]

-

ORCA Tutorials. (n.d.). Calculating accurate energy barriers. Available from: [Link]

-

Florida Gulf Coast University. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]

-

. (1977). Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Available from: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Available from: [Link]

-

ACS Publications. (2023). Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scm.com [scm.com]

- 4. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Rangsiman Ketkaew - Gaussian: Finding the Transition State of Chemical Reaction [sites.google.com]

- 11. following the intrinsic reaction coordinate [cup.uni-muenchen.de]

- 12. gaussian.com [gaussian.com]

discovery and first synthesis of 4-Acetylbenzenesulfonyl chloride

An In-depth Technical Guide to the Discovery and Synthesis of 4-Acetylbenzenesulfonyl Chloride

This guide provides a comprehensive exploration of this compound (4-ABSC), a pivotal intermediate in modern chemistry. We will navigate the historical context of its discovery, the complexities of its synthesis, and the scientific principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile chemical building block.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 1788-10-9) is a bifunctional organic compound featuring both a ketone and a reactive sulfonyl chloride group. This unique structure makes it an invaluable precursor in the synthesis of a wide array of specialty chemicals, pharmaceutical agents, and advanced materials.[1][2][3] Its ability to undergo reactions at two distinct sites allows for the construction of complex molecular architectures, cementing its role as a cornerstone reagent in organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of facts to explain the causality behind the synthetic choices and the scientific journey that led to our current understanding of this compound.

The Genesis of Discovery: Early Studies and a Case of Mistaken Identity

The story of this compound is intertwined with early investigations into the chlorosulfonation of acetophenone. This reaction, seemingly a straightforward electrophilic aromatic substitution, proved to be unexpectedly complex, leading to initial confusion and fascinating chemical discoveries.

In the early 20th century, chemists explored the reactions of aromatic ketones with chlorosulfonic acid. Initial reports suggested that the reaction between acetophenone and chlorosulfonic acid yielded a simple disulfonyl chloride. Riesz and Frankfurter, in 1928, incorrectly proposed that the sulfonyl groups occupied the 3,5-positions relative to the acetyl group.[4]

However, subsequent, more detailed investigations by C. M. Suter and Arthur W. Weston at Northwestern University in the late 1930s revealed a far more intricate reality.[5] They demonstrated that the reaction did not produce the expected simple sulfonyl chloride. Instead, under the harsh conditions of chlorosulfonation, a complex intramolecular cyclization and rearrangement occurred. The major isolable product was identified not as a simple substituted acetophenone, but as 3-chloro-2-chlorosulfonylbenzo[b]thiophene-1,1-dioxide .[6] This discovery highlighted the inherent reactivity of the α-protons of the acetyl group under strongly acidic and chlorinating conditions, a critical insight for anyone working with this system.

This early work established that the direct, high-yield synthesis of this compound was not a trivial undertaking and required a more nuanced approach than simply reacting acetophenone with chlorosulfonic acid.

The First Synthesis: A Tale of Directing Groups and Reaction Control

The first reliable synthesis of this compound is achieved via the direct chlorosulfonation of acetophenone, a classic example of an electrophilic aromatic substitution reaction. Industrial and patented methods have since optimized conditions to favor the desired para-substituted product, despite the inherent complexities.

The Mechanistic Puzzle: Para vs. Meta Substitution

A key point of discussion for the discerning scientist is the regioselectivity of this reaction. The acetyl group (–COCH₃) is a well-established deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Yet, the desired product is the para-substituted isomer. This apparent contradiction can be explained by considering the reaction conditions:

-

Steric Hindrance: The sulfonyl chloride group is bulky. While electronic effects favor the meta position, significant steric hindrance from the acetyl group and the ortho hydrogens can disfavor substitution at the meta position, making the less electronically favored but more sterically accessible para position a significant product.

-

Protonation under Superacid Conditions: In a highly acidic medium like chlorosulfonic acid, the carbonyl oxygen of the acetyl group can be protonated. This protonated intermediate may alter the electronic distribution and directing influence of the group, potentially increasing the yield of the para isomer.

Understanding this interplay between electronic and steric effects is crucial for optimizing the synthesis and appreciating the nuances of aromatic chemistry.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the logical flow of the first established synthesis protocol.

Caption: Generalized mechanism for the electrophilic chlorosulfonation of acetophenone.

Conclusion: A Foundational Reagent

The journey from the initial, complex, and misunderstood reaction of acetophenone with chlorosulfonic acid to the controlled synthesis of this compound is a testament to the progress of organic chemistry. While fraught with potential side reactions, the direct chlorosulfonation of acetophenone remains the foundational method for producing this vital intermediate. A thorough understanding of the underlying mechanisms, the influence of reaction conditions, and the historical context of its discovery empowers chemists to utilize this reagent effectively and safely. Its continued application in the development of novel drugs, polymers, and fine chemicals ensures that this compound will remain a relevant and indispensable tool for the scientific community.

References

-

Chapman, D. D. (1984). An Investigation into the Chlorosulfonation of Acetophenone and Some Derivatives. HETEROCYCLES, 21(2). [Link]

-

Weston, A. W., & Suter, C. M. (1939). The Reaction of Chlorosulfonic Acid with Acetophenone. New Synthesis of a Cyclic Ketosulfone. Journal of the American Chemical Society, 61(8), 232-234. [Link]

-

Suter, C. M., & Weston, A. W. (1939). The Reaction of Chlorosulfonic Acid with Acetophenone. Contribution from the Chemical Laboratory of Northwestern University. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: Your Key to Advanced Chemical Synthesis. Pharmaffiliates. [Link]

-

Woodruff, E. H. (1943). The Sulfonation of Acetophenone. Journal of the American Chemical Society, 65(6), 1013-1014. [Link]

-

Koptev, A. A., et al. (2022). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(2), 143-149. [Link]

-

Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Wikipedia contributors. (2023). Sulfonyl halide. Wikipedia. [Link]

-

Johnson, T. B. (1939). The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. Proceedings of the National Academy of Sciences of the United States of America, 25(9), 448–452. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Marshik, J. F., & Berkeley Chemical Corporation. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. U.S.

-

Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18391-18396. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of this compound in Modern Organic Chemistry. Pharmaffiliates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why this compound is Essential for Specialty Chemical Synthesis. Pharmaffiliates. [Link]

-

Smiles, S., & Stewart, J. (1921). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 1, 6. [Link]

Sources

An In-depth Technical Guide on the Fundamental Reaction Mechanisms of 4-Acetylbenzenesulfonyl Chloride

<

Introduction: The Strategic Importance of 4-Acetylbenzenesulfonyl Chloride in Modern Synthesis

This compound is a bifunctional reagent of significant interest to researchers, scientists, and drug development professionals.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a versatile acetyl group. This unique structural arrangement allows for sequential or tandem modifications, making it a valuable building block in the synthesis of complex organic molecules, advanced materials, and pharmaceutical intermediates.[1] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 1788-10-9 | [4][5][6][7] |

| Molecular Formula | C₈H₇ClO₃S | [4] |

| Molecular Weight | 218.66 g/mol | [4][5][6] |

| Appearance | Brown to off-white crystalline powder | [8][9] |

| Melting Point | 83-87 °C | [5][8] |

| Boiling Point | 338.6 °C at 760 mmHg | [8] |

| Density | 1.387 g/cm³ | [8] |

Safety and Handling: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[4][10][11] It is also moisture-sensitive and will react with water to produce hydrochloric acid.[10][12] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11][13]

Core Reaction Mechanisms at the Sulfonyl Chloride Moiety

The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[14][15] This electrophilicity is a direct result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles.[14][15] The chloride ion is an excellent leaving group, further facilitating these nucleophilic substitution reactions.[14]

Nucleophilic Substitution: A Gateway to Sulfonamides and Sulfonate Esters

The most prevalent reaction of sulfonyl chlorides is nucleophilic substitution.[14][16] This can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway, largely dependent on the nature of the nucleophile and the reaction conditions.[15]